Salt Taste Potency: AR versus RA
In a sensory assay using a trained panel and isointensity reference solutions, H-Ala-Arg-OH (AR) demonstrated a significantly lower sensory detection threshold for salt taste enhancement compared to its reversed-sequence analog H-Arg-Ala-OH (RA) [1]. The threshold value for AR was 1.0 mmol/L, whereas RA required a 3.2-fold higher concentration (3.2 mmol/L) to achieve detectable salt taste enhancement under identical sensory evaluation conditions [1].
| Evidence Dimension | Salt taste enhancement detection threshold (mmol/L) |
|---|---|
| Target Compound Data | 1.0 mmol/L |
| Comparator Or Baseline | H-Arg-Ala-OH: 3.2 mmol/L |
| Quantified Difference | 3.2-fold lower threshold (greater potency) for H-Ala-Arg-OH |
| Conditions | Sensory assay with trained panel; isointensity reference method; aqueous model broth (pH 6.5) |
Why This Matters
This 3.2-fold difference in sensory potency means that substituting H-Ala-Arg-OH with H-Arg-Ala-OH would require proportionally higher material usage to achieve equivalent salt taste enhancement in food formulation studies, directly impacting procurement volume and cost projections.
- [1] Schindler A, Dunkel A, Stähler F, et al. Discovery of Salt Taste Enhancing Arginyl Dipeptides in Protein Digests and Fermented Fish Sauces by Means of a Sensomics Approach. J Agric Food Chem. 2011;59(23):12578-12588. Table 1. View Source
